Cefminox

描述

头孢美诺克斯是一种第二代头孢菌素类抗生素,以其广谱杀菌活性而闻名。 它对革兰氏阴性菌和厌氧菌特别有效 . 该化合物用于治疗各种细菌感染,已获准在日本使用 .

准备方法

合成路线和反应条件

头孢美诺克斯可以通过7β-溴乙酰胺-7α-甲氧基-3-(1-甲基-1H-5-四唑基)硫代甲基-3-头孢菌-4-羧酸与D-半胱氨酸盐酸盐的缩合反应合成。 反应在水中进行,使用碳酸氢钠将pH值调节至6.0-7.0 . 然后使用非极性大孔树脂X5色谱柱纯化反应产物,并用乙醇-水溶液或无水醇重结晶 .

工业生产方法

在工业生产中,头孢美诺克斯钠通过将具有特定结构的化合物分散在有机溶剂中,加入甲醇钠,然后进行缩合反应来制备。 然后将所得无水头孢美诺克斯钠在水的存在下转化为头孢美诺克斯钠七水合物晶体 .

化学反应分析

反应类型

头孢美诺克斯会发生各种化学反应,包括氧化、还原和取代。 它对环境因素特别敏感,在光和热的影响下会降解、氧化或聚合 .

常用试剂和条件

头孢美诺克斯合成和反应中常用的试剂包括碳酸氢钠、甲醇钠和乙醇-水溶液 . 反应条件通常涉及保持特定的pH值和温度,以确保稳定性并防止降解 .

形成的主要产物

头孢美诺克斯反应形成的主要产物包括头孢美诺克斯钠及其七水合物形式。 在某些条件下,还会形成降解产物,例如头孢美诺克斯硫醚和高分子聚合物 .

科学研究应用

头孢美诺克斯具有广泛的科学研究应用:

化学: 用于研究头孢菌素类抗生素及其化学性质.

生物学: 研究其对细菌细胞壁合成的影响及其与细菌酶的相互作用.

医学: 用于治疗细菌感染,尤其是由革兰氏阴性菌和厌氧菌引起的感染.

工业: 用于生产抗生素和其他医药产品.

作用机制

头孢美诺克斯通过抑制细菌细胞壁合成发挥作用。 它与位于细菌细胞壁内部的特定青霉素结合蛋白(PBP)结合,抑制细菌细胞壁合成的第三阶段和最后阶段 . 这导致细菌细胞裂解和死亡。 此外,头孢美诺克斯已被确定为前列环素受体和过氧化物酶体增殖物激活受体-γ的双重激动剂,这有助于其对肺动脉高压的治疗效果 .

相似化合物的比较

头孢美诺克斯在头孢菌素类抗生素中是独一无二的,因为它具有广谱活性,对革兰氏阴性菌和厌氧菌有效 . 类似的化合物包括其他第二代头孢菌素,例如头孢呋辛和头孢西丁 . 与这些化合物相比,头孢美诺克斯具有独特的化学结构,包括7α位的甲氧基,这增强了其稳定性和对β-内酰胺酶的抗性 .

类似化合物的列表

- 头孢呋辛

- 头孢西丁

- 头孢替坦

- 头孢美唑

属性

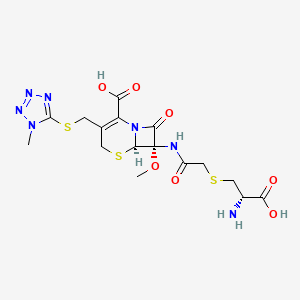

IUPAC Name |

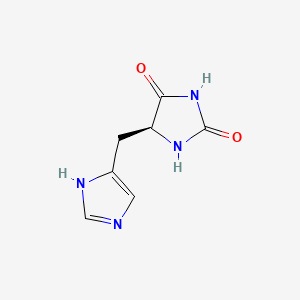

(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O7S3/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28)/t8-,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDXOWVAHXDYCU-VXSYNFHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016174 | |

| Record name | Cefminox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84305-41-9 | |

| Record name | Cefminox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84305-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefminox [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084305419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefminox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefminox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFMINOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW08Y13465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cefminox?

A1: this compound is a beta-lactam antibiotic belonging to the cephamycin class. It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [] Specifically, it binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell death. []

Q2: How does the D-amino acid side-chain of this compound contribute to its activity?

A3: Studies have shown that the D-amino acid side-chain of this compound contributes to its enhanced bacteriolytic activity, especially when combined with other antibiotics like piperacillin. [] This synergistic effect is believed to be partially attributed to the D-amino acid moiety, although the exact mechanism remains unclear. []

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound sodium salt (the clinically used form) is C16H16N5NaO7S3. Its molecular weight is 513.5 g/mol. []

Q4: Are there different crystal forms of this compound sodium, and do they have different properties?

A5: Yes, research has identified several crystal forms of this compound sodium, including a heptahydrate, a hexahydrate, and other novel crystal forms. [, ] These different crystal forms exhibit variations in properties such as stability, content of high-molecular-weight polymers, and suitability for pharmaceutical formulation. [, ] For example, a novel this compound sodium compound crystal was found to have a lower content of high-molecular-weight polymers and enhanced stability compared to the previously reported heptahydrate form. []

Q5: How stable is this compound sodium in solution, and how does temperature affect its stability?

A6: this compound sodium solution exhibits poor thermal stability. [] Studies using isothermal accelerated tests and multiple linear models revealed that the degradation of this compound sodium in solution follows first-order kinetics. [] This degradation rate increases with higher temperatures, highlighting the importance of proper storage conditions. []

Q6: Can this compound sodium be mixed with other intravenous infusion fluids, and what is the compatibility?

A7: this compound sodium has been tested for compatibility with various intravenous infusion fluids, including fructose injections and 0.9% sodium chloride injection. [, ] While compatible with these solutions for a limited time, its stability can vary significantly depending on the manufacturer of the infusion fluid and the storage temperature. [, ] It is crucial to consult compatibility charts and follow recommended administration guidelines to ensure efficacy and safety.

Q7: How does the in vivo efficacy of this compound compare to its in vitro activity?

A9: Studies have shown that this compound displays a higher in vivo efficacy (ED50) than predicted from its in vitro activity (MIC). [, ] This phenomenon suggests favorable pharmacokinetic properties and distribution within the body, leading to enhanced efficacy in clinical settings. []

Q8: Has the clinical efficacy of this compound been investigated in specific infections?

A10: Yes, clinical research has investigated the use of this compound in treating various infections. Studies have shown its efficacy in treating lower respiratory tract infections, [, ] urinary tract infections, [] bacterial liver abscesses, [] acute purulent sinusitis, [] and hospital-acquired pneumonia. [] These studies highlight the clinical utility of this compound in managing a range of bacterial infections.

Q9: What are the known mechanisms of resistance to this compound?

A9: Like other beta-lactam antibiotics, bacterial resistance to this compound can arise through mechanisms such as:

- Production of beta-lactamases: These enzymes can hydrolyze the beta-lactam ring of this compound, rendering it ineffective. [, ] The presence of ESBLs and AmpC beta-lactamases significantly reduces this compound susceptibility. [, , ]

- Alterations in penicillin-binding proteins: Mutations in PBPs can reduce their binding affinity to this compound, making the bacteria less susceptible to its action. []

Q10: Is there cross-resistance between this compound and other antibiotics?

A12: Cross-resistance between this compound and other beta-lactam antibiotics, particularly those belonging to the cephamycin class, is possible. [, ] This cross-resistance often stems from shared resistance mechanisms, such as the production of broad-spectrum beta-lactamases. [] Therefore, it is essential to consider the local resistance patterns and perform susceptibility testing to guide appropriate antibiotic selection.

Q11: What analytical techniques are employed for the detection and quantification of this compound?

A11: Several analytical methods are utilized to characterize and quantify this compound, including:

- High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of this compound in various matrices, such as serum, pharmaceutical formulations, and biological samples. [, ]

- UV Spectrophotometry: this compound absorbs UV light, and this property can be exploited for its quantification. [, , ]

- High-Performance Capillary Electrophoresis (HPCE): This method offers high resolution and rapid separation, making it suitable for simultaneous determination of this compound with other drugs in biological samples like serum. []

Q12: How are impurities in this compound sodium identified and characterized?

A14: Identification and characterization of impurities in this compound sodium are crucial for quality control. Techniques like liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) are employed for this purpose. [] This technique allows for the separation and identification of various unknown impurities and isomers based on their mass-to-charge ratios and fragmentation patterns. [, ]

Q13: How is this compound metabolized and excreted from the body?

A15: this compound is primarily excreted unchanged in the urine, indicating minimal metabolism within the body. [] Its excretion rate is rapid, with over 90% of the administered dose recovered in the urine within 12 hours. []

Q14: How does the pharmacokinetic profile of this compound contribute to its efficacy?

A16: The favorable pharmacokinetic properties of this compound, such as good tissue penetration and a relatively long half-life, contribute to its in vivo efficacy. [] This allows for sustained drug concentrations at the site of infection, enhancing its bactericidal activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-dichloroquinolin-8-ol;(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1203186.png)

![1-[(2,2-Diphenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium bromide](/img/structure/B1203192.png)

![N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide](/img/structure/B1203194.png)